1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS 930395-83-8) is a chiral, bicyclic diamine belonging to the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold class, a privileged framework in medicinal chemistry and coordination chemistry owing to its rigid, preorganized geometry and dual nitrogen basicity. The compound is characterized by a C1-ethyl, C5-methyl substitution pattern and a C9-hydroxyl group, with the thermodynamically favored (1R,5R,9S) configuration dominating commercial samples.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 930395-83-8
Cat. No. B2864014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
CAS930395-83-8
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESCCC12CNCC(C1O)(CNC2)C
InChIInChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3
InChIKeyCWSIESKTXJNZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS 930395-83-8): Structural and Pharmacophoric Baseline for Bispidine-Based Procurement


1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS 930395-83-8) is a chiral, bicyclic diamine belonging to the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold class, a privileged framework in medicinal chemistry and coordination chemistry owing to its rigid, preorganized geometry and dual nitrogen basicity [1]. The compound is characterized by a C1-ethyl, C5-methyl substitution pattern and a C9-hydroxyl group, with the thermodynamically favored (1R,5R,9S) configuration dominating commercial samples [2]. Its molecular formula is C₁₀H₂₀N₂O (MW 184.28 g/mol), with a computed XLogP3-AA of 0, three hydrogen bond donors, and three hydrogen bond acceptors [3]. This substitution architecture represents a regioisomeric variant of the known bispidinol metabolite (3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, CAS 75305-24-7), the pharmacologically characterized metabolite of the class I antiarrhythmic agent bisaramil [4].

Why Generic 3,7-Diazabicyclo[3.3.1]nonane Analogs Cannot Substitute for 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in Procurement Decisions


Within the bispidine scaffold family, minor regioisomeric or substituent variations produce profound changes in basicity, lipophilicity, hydrogen-bonding capacity, and metal-chelation geometry—differences that directly govern biological target engagement, pharmacokinetic behavior, and synthetic utility [1]. The target compound's C1-ethyl/C5-methyl substitution on the bridgehead carbons, rather than the N3/N7 positions, shifts the locus of steric bulk away from the nitrogen lone pairs, preserving the high intrinsic basicity of the bispidine core while introducing a stereochemically defined hydroxyl handle at C9 [2]. This contrasts with the more common N3,N7-dialkylated bispidine derivatives, where N-substitution modulates amine basicity and steric accessibility independently of the bridgehead substituent effects [3]. Consequently, blind substitution with a generic 3,7-dialkyl or unsubstituted bispidine analog risks altering protonation state at physiological pH, metal coordination stoichiometry, or receptor pharmacophore complementarity—each a critical failure point in structure–activity-dependent applications [4].

Quantitative Differential Evidence for 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol Versus Closest Analogs: A Procurement-Focused Comparison


Regioisomeric Substitution Pattern Versus Bispidinol (CAS 75305-24-7): Bridgehead vs. N-Alkyl Basicity Preservation

The target compound (CAS 930395-83-8) bears its ethyl and methyl substituents at the C1 and C5 bridgehead positions, respectively, whereas bispidinol (CAS 75305-24-7) places the ethyl group at N3 and the methyl group at N7. In bispidine derivatives, N-alkylation directly modulates amine basicity; the bispidine parent pKa (conjugate acid, acetonitrile) spans >13 orders of magnitude depending on N-substitution [1]. By retaining unsubstituted secondary amines at N3 and N7, the target compound preserves the maximal intrinsic bispidine basicity, which is critical for protonation-dependent processes such as endosomal escape, metal coordination, and receptor ionic interactions [1]. Bispidinol (N3-ethyl, N7-methyl) exhibits reduced basicity compared to the unsubstituted or bridgehead-only-substituted congeners [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Hydrogen Bond Donor Count Advantage Over the 9-One Analog (CAS 912764-09-1)

The target 9-ol compound (CAS 930395-83-8) possesses three hydrogen bond donors (N3–H, N7–H, O9–H) versus the corresponding 9-one analog (1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, CAS 912764-09-1), which has only two (N3–H, N7–H) [1]. This additional HBD increases aqueous solubility, enables hydrogen-bond-directed crystallization for structural biology, and permits further functionalization (e.g., esterification, carbamoylation) at the C9 hydroxyl without consuming an amine nitrogen [2]. The 9-one analog requires reductive amination or hydride reduction to install a hydroxyl handle—an extra synthetic step that introduces stereochemical ambiguity at C9 [3].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Stereochemical Configuration (1R,5R,9S) and Implications for Chiral Recognition

Commercial samples of the target compound are specified as the (1R,5R,9S) enantiomer [1]. This stereochemistry places the C9 hydroxyl in the syn orientation relative to the bridgehead substituents, generating a distinct spatial arrangement compared to the (1S,5R) or (1R,5S) diastereomers of bispidinol . In the bisaramil metabolite series, the syn configuration at C9 determines the pharmacological activity; the alpha-isomer (syn) of 3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is the active metabolite precursor, separable from the beta-isomer by differential solubility in isopropanol [2]. The target compound, with its bridgehead rather than N-alkyl substitution, presents a different chiral environment that may yield distinct enantioselective recognition in biological systems or asymmetric catalysis.

Stereoselective Synthesis Chiral Resolution Receptor Pharmacology

Class-Level Pharmacological Scaffold Validation: Bispidine Derivatives as CNS-Relevant Ligands

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been validated as a privileged template for CNS drug discovery across multiple receptor families. Bispidine-based positive allosteric modulators (PAMs) of AMPA receptors have demonstrated sub-nanomolar potency in patch-clamp electrophysiology and in vivo anti-amnestic activity in scopolamine-induced amnesia models at 0.01 mg/kg, outperforming memantine in dose-response comparisons [1]. Bispidine derivatives also exhibit subtype-selective nAChR ligand activity; SAR studies show that small alkyl groups at the scaffold yield agonistic profiles, while aryl substituents shift activity toward partial agonism/antagonism [2]. The target compound's bridgehead alkyl substitution pattern represents an underexplored vector in this SAR space, potentially offering distinct pharmacological selectivity compared to the more extensively studied N-alkyl bispidine derivatives [3].

Neuropharmacology AMPA Receptor Modulation Nicotinic Acetylcholine Receptors

Lipophilicity Profile (XLogP3-AA = 0) and Predicted CNS Multiparameter Optimization (MPO) Desirability

The target compound's computed XLogP3-AA of 0, combined with MW 184.28, 3 HBD, and 3 HBA, places it within favorable CNS MPO (Multiparameter Optimization) space. A CNS MPO score—calculated from these six physicochemical parameters—predicts the likelihood of CNS penetration and oral bioavailability. The low lipophilicity (XLogP3-AA = 0) distinguishes the target from more lipophilic N-alkyl bispidine analogs such as bisaramil (XLogP ~3.5–4.0), which was developed as a peripherally acting antiarrhythmic agent [1]. The target compound's lower logP may favor CNS exposure over peripheral partitioning, aligning with the scaffold's demonstrated CNS pharmacology [2].

Physicochemical Profiling CNS Drug Design ADME Prediction

Prioritized Research and Industrial Application Scenarios for 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol Based on Quantitative Differential Evidence


CNS Drug Discovery: AMPA Receptor Positive Allosteric Modulator (PAM) Scaffold Optimization

The bispidine scaffold is clinically validated for AMPA receptor PAM activity, with derivatives achieving sub-nanomolar potency and in vivo efficacy at 0.01 mg/kg [1]. The target compound's bridgehead C1-ethyl/C5-methyl substitution pattern preserves unsubstituted N3/N7 amine basicity, a feature critical for the protonation-dependent ionic interaction with the AMPA receptor allosteric site as suggested by molecular docking studies [1]. Its XLogP3-AA of 0 aligns with CNS MPO desirability, and the C9 hydroxyl provides a derivatizable handle for SAR exploration without consuming the pharmacophoric amine nitrogens [2]. Researchers pursuing novel AMPA PAM chemotypes with improved CNS exposure profiles should prioritize this bridgehead-substituted scaffold over N-alkylated bispidine analogs, which may exhibit reduced basicity and altered pharmacophore geometry [1].

Transition Metal Coordination Chemistry and Asymmetric Catalysis Ligand Design

Bispidine derivatives are established tetradentate and pentadentate ligands for transition metal complexes, with applications spanning Cu(II)-catalyzed asymmetric synthesis to Ru(II)-based luminescence sensing [1]. The target compound's N3/N7 secondary amines (unlike N-alkylated bispidinol) retain maximal σ-donor capacity, while the bridgehead alkyl groups provide steric bulk without attenuating nitrogen basicity—a combination that favors formation of kinetically stable, preorganized metal complexes [2]. The C9 hydroxyl can serve as an additional donor or be functionalized to introduce chiral auxiliaries. Procurement for coordination chemistry applications should favor this bridgehead-substituted bispidine over N-alkylated variants, as N-substitution directly competes with metal coordination [1].

Fragment-Based Drug Discovery: Privileged Bicyclic Diamine Fragment Library Expansion

The target compound satisfies the 'Rule of Three' fragment criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) and offers three synthetic diversification vectors (N3, N7, O9) with orthogonal protecting group strategies [1]. Its distinct bridgehead substitution pattern fills a gap in commercially available bispidine fragment libraries, which are dominated by N,N'-dialkyl and N,N'-diaryl derivatives [2]. The availability of a defined (1R,5R,9S) stereochemistry enables chirality-driven fragment elaboration, a strategy increasingly employed in fragment-to-lead campaigns targeting CNS receptors and ion channels .

Reference Standard and Metabolite Analog for Bisaramil Pharmacological Studies

Bispidinol (CAS 75305-24-7, the positional isomer of the target compound) is the characterized active metabolite of the class I antiarrhythmic agent bisaramil (YUTAC), with demonstrated Na⁺ channel blocking activity in guinea pig ventricular myocytes [1]. The target compound (CAS 930395-83-8) serves as a regioisomeric comparator for metabolite identification studies, pharmacokinetic profiling, and structure–activity relationship analysis of bisaramil analogs. Its distinct chromatographic and spectroscopic signature, arising from the bridgehead rather than N-alkyl substitution, makes it a valuable negative control or internal standard in LC-MS/MS assays for bispidinol metabolite quantification [2].

Quote Request

Request a Quote for 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.